molecular formula C8H7ClN2 B14782177 2-Chloro-7-methylpyrazolo[1,5-A]pyridine

2-Chloro-7-methylpyrazolo[1,5-A]pyridine

Cat. No.: B14782177
M. Wt: 166.61 g/mol
InChI Key: SXTKUXRGOKALBL-UHFFFAOYSA-N
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Description

2-Chloro-7-methylpyrazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family These compounds are known for their significant biological and chemical properties, making them valuable in various scientific research fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-methylpyrazolo[1,5-A]pyridine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-A]pyridine core.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-methylpyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 2 can be substituted with different nucleophiles.

    Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-Chloro-7-methylpyrazolo[1,5-A]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-7-methylpyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7-methylpyrazolo[1,5-A]pyridine is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and potential applications. Its versatility in undergoing various chemical reactions and its significant biological properties make it a valuable compound in scientific research.

Properties

IUPAC Name

2-chloro-7-methylpyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-6-3-2-4-7-5-8(9)10-11(6)7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTKUXRGOKALBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=CC(=NN12)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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